p-Chlorobenzyl-p-chlorophenyl sulfone

Description

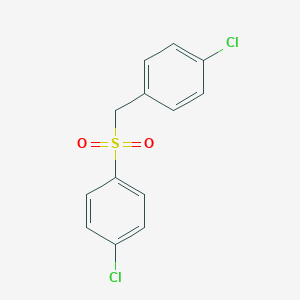

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFDXWCBYKXLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042257 | |

| Record name | p-Chlorobenzyl-p-chlorophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7082-99-7 | |

| Record name | p-Chlorobenzyl-p-chlorophenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorbenside sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorbenside sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorobenzyl-p-chlorophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7082-99-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROBENZYL-P-CHLOROPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/778U6079DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of p-Chlorobenzyl-p-chlorophenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of p-Chlorobenzyl-p-chlorophenyl sulfone. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data.

Chemical Identity

p-Chlorobenzyl-p-chlorophenyl sulfone, also known by its synonym Chlorbenside-sulfone, is an organochlorine compound. It is notably recognized as a metabolite of the acaricide, Chlorbenside.

| Identifier | Value | Reference |

| IUPAC Name | 1-chloro-4-[[(4-chlorophenyl)sulfonyl]methyl]benzene | [1] |

| CAS Registry Number | 7082-99-7 | [1][2] |

| Molecular Formula | C₁₃H₁₀Cl₂O₂S | [1][3] |

| Molecular Weight | 301.19 g/mol | [1][3] |

| Synonyms | Chlorbenside-sulfone, p-chlorobenzyl-p-chlorophenylsulfone, (4-Chlorobenzyl)-(4-chlorophenyl)sulfone, Chlorbensid-sulfone | [2][3] |

| Physical Form | Neat (solid at room temperature) | [2][3] |

Physicochemical Properties

Table of Physicochemical Properties for bis(4-chlorophenyl) sulfone (CAS 80-07-9)

| Property | Value | Reference |

| Melting Point | 143-146 °C | [4] |

| Boiling Point | 250 °C at 10 mmHg | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility in Water | Insoluble | [5][6] |

| Solubility in Organic Solvents | Soluble in acetone, dichloromethane, and ethyl acetate. | [6] |

Experimental Protocols

Synthesis of p-Chlorobenzyl-p-chlorophenyl Sulfone

Two primary synthetic routes are plausible for the preparation of p-chlorobenzyl-p-chlorophenyl sulfone.

This method involves the oxidation of the corresponding sulfide, p-chlorobenzyl p-chlorophenyl sulfide (Chlorbenside). Strong oxidizing agents can be employed for this transformation.[7]

Experimental Protocol:

-

Dissolve Chlorbenside (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Slowly add an oxidizing agent, for example, hydrogen peroxide (30% aqueous solution, 2-3 equivalents) or a chromic acid solution, to the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water to remove any acid residues, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure p-chlorobenzyl-p-chlorophenyl sulfone.

Caption: Synthesis of p-Chlorobenzyl-p-chlorophenyl sulfone via oxidation.

This method involves the reaction of a sulfinate salt with a benzyl halide.

Experimental Protocol:

-

Prepare sodium 4-chlorobenzenesulfinate by reducing 4-chlorobenzenesulfonyl chloride with a reducing agent like sodium sulfite.

-

Dissolve sodium 4-chlorobenzenesulfinate (1 equivalent) and 4-chlorobenzyl chloride (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethoxyethane (DME).

-

Heat the reaction mixture at a temperature ranging from 70 to 100 °C and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Caption: Nucleophilic substitution route to p-Chlorobenzyl-p-chlorophenyl sulfone.

Spectral Data

Experimental spectral data for p-chlorobenzyl-p-chlorophenyl sulfone are not available in the searched literature. Predicted spectral characteristics are provided below for reference.

Predicted ¹H NMR (in CDCl₃):

-

δ ~4.3-4.5 ppm (s, 2H, -CH₂-)

-

δ ~7.2-7.4 ppm (d, 2H, Ar-H ortho to CH₂)

-

δ ~7.3-7.5 ppm (d, 2H, Ar-H meta to SO₂)

-

δ ~7.8-8.0 ppm (d, 2H, Ar-H ortho to SO₂)

-

δ ~7.1-7.3 ppm (d, 2H, Ar-H meta to CH₂)

Predicted IR Spectroscopy:

-

Strong absorption bands characteristic of the sulfone group (S=O stretching) are expected around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

Bands corresponding to C-Cl stretching in the aromatic ring would appear in the region of 1090-1010 cm⁻¹.

-

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Biological Activity and Metabolism

p-Chlorobenzyl-p-chlorophenyl sulfone is primarily of interest due to its formation as a metabolite of the acaricide Chlorbenside (p-chlorobenzyl p-chlorophenyl sulfide).[7] Chlorbenside was used to control mites and ticks on fruits and ornamental plants.[7][8]

The metabolism of Chlorbenside in biological systems involves the oxidation of the sulfide linkage to form the corresponding sulfoxide and subsequently the sulfone.[7] Studies in rabbits have shown that after oral administration of Chlorbenside, the parent compound is largely excreted unchanged in the feces, with traces of the sulfoxide found in the urine.[7] The formation of the sulfone metabolite is a key detoxification or bioactivation pathway for organosulfur pesticides.

While specific toxicological or pharmacological studies on p-chlorobenzyl-p-chlorophenyl sulfone are not detailed in the available literature, its structural relationship to other sulfone-containing compounds suggests potential for various biological activities. The sulfone group is a common moiety in a range of bioactive molecules.

Caption: Metabolic oxidation of Chlorbenside to its sulfone derivative.

Conclusion

p-Chlorobenzyl-p-chlorophenyl sulfone is a metabolite of the historical acaricide Chlorbenside. While detailed experimental data on its physicochemical properties and specific biological activities are limited, its chemical identity is well-established. The synthesis can be achieved through established organic chemistry reactions, primarily via oxidation of the parent sulfide or nucleophilic substitution. Further research is warranted to fully characterize its physical properties, spectral data, and to elucidate its specific biological and toxicological profile, which would be of significant interest to researchers in environmental science, toxicology, and drug development.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Chlorbenside sulfone PESTANAL , analytical standard 7082-99-7 [sigmaaldrich.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Bis(4-chlorophenyl) sulfone 98 80-07-9 [sigmaaldrich.com]

- 5. Bis(4-chlorophenyl) sulfone(80-07-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Chlorbenside | C13H10Cl2S | CID 7639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chlorbenside - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to p-Chlorobenzyl-p-chlorophenyl sulfone (Chlorbenside-sulfone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Chlorobenzyl-p-chlorophenyl sulfone, also known as Chlorbenside-sulfone. It details its chemical identifiers, physical and chemical properties, and insights into its synthesis and biological relevance.

Core Chemical Identifiers

p-Chlorobenzyl-p-chlorophenyl sulfone is a chlorinated aromatic sulfone. Its primary identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 7082-99-7[1][2][3] |

| Systematic Name | Benzene, 1-chloro-4-[[(4-chlorophenyl)methyl]sulfonyl]- |

| Synonyms | Chlorbenside-sulfone, p-chlorobenzyl p-chlorophenyl sulfone, 4-Chlorobenzyl 4-chlorophenyl sulfone, NSC 404953, NSC 56973[3] |

| Molecular Formula | C₁₃H₁₀Cl₂O₂S[1][3] |

| Molecular Weight | 301.19 g/mol [1][3] |

| InChI | InChI=1S/C13H10Cl2O2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9H2[3] |

| InChIKey | OWFDXWCBYKXLRB-UHFFFAOYSA-N[3] |

| SMILES | O=S(=O)(Cc1ccc(Cl)cc1)c1ccc(Cl)cc1[3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of p-Chlorobenzyl-p-chlorophenyl sulfone is not extensively available in public literature. The available information is presented below.

| Property | Value |

| Physical Form | Neat[3] |

Synthesis

General Synthetic Route

A potential synthetic pathway for p-Chlorobenzyl-p-chlorophenyl sulfone (Chlorbenside-sulfone) involves the reaction of Sodium 4-chlorobenzenesulfinate with 4-Chlorobenzyl bromide.[1]

Caption: General synthetic pathway for p-Chlorobenzyl-p-chlorophenyl sulfone.

Experimental Protocol

Biological Activity and Significance

Metabolite of the Acaricide Chlorbenside

p-Chlorobenzyl-p-chlorophenyl sulfone is recognized as a metabolite of the organochlorine pesticide Chlorbenside (CAS No. 103-17-3).[4][5] Chlorbenside was historically used as an acaricide to control mites and ticks, exhibiting ovicidal and larvicidal properties.[5]

Studies on the metabolism of Chlorbenside in animal models, such as rabbits, have shown that it can be metabolized to its corresponding sulfoxide and sulfone derivatives.[4] This metabolic pathway is a crucial aspect of its toxicological profile.

Caption: Metabolic oxidation of Chlorbenside to its sulfoxide and sulfone derivatives.

Potential Biological Effects

While direct studies on the biological activity of p-Chlorobenzyl-p-chlorophenyl sulfone are scarce, the general class of sulfones is known to possess a wide range of biological activities. The mechanism of action for organochlorine compounds, such as the parent compound Chlorbenside, often involves interference with the axonic transmission of nerve impulses, leading to disruption of the nervous system.[4] It is plausible that the sulfone metabolite may contribute to the overall toxicological effects observed with Chlorbenside exposure.

Experimental Workflows

Metabolism Study Workflow

A general workflow for investigating the metabolism of a compound like Chlorbenside to its sulfone metabolite in an animal model is outlined below.

Caption: A generalized workflow for a study on the metabolism of Chlorbenside.

Conclusion

p-Chlorobenzyl-p-chlorophenyl sulfone (CAS 7082-99-7) is a significant metabolite of the acaricide Chlorbenside. While comprehensive data on its intrinsic properties and biological effects are limited, its formation through the metabolic oxidation of the parent pesticide highlights its importance in toxicological assessments. Further research is warranted to fully characterize its physicochemical properties, develop detailed synthetic protocols, and elucidate its specific biological activities and mechanisms of action. This will be crucial for a complete understanding of the environmental and health impacts of Chlorbenside and related compounds.

References

Unraveling the Enigmatic Mechanism of p-Chlorobenzyl-p-chlorophenyl sulfone: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction

Sulfone-containing compounds represent a significant class of organic molecules with diverse biological activities, finding applications as therapeutic agents and pesticides.[1] The presence of the sulfonyl group (R-S(=O)₂-R') imparts specific chemical properties that can lead to interactions with biological targets. The subject of this guide, p-Chlorobenzyl-p-chlorophenyl sulfone, belongs to this chemical class. Although not as extensively studied as its close structural analog, p,p'-dichlorodiphenyl sulfone (DCDPS), its chemical architecture suggests a potential for biological activity, most likely as an acaricide (a substance that kills mites and ticks).[2][3] This guide will explore the inferred mechanism of action based on the known activities of structurally related sulfone compounds.

Chemical Structure and Properties

The chemical structure of p-Chlorobenzyl-p-chlorophenyl sulfone is characterized by a central sulfonyl group. Attached to the sulfur atom are a p-chlorophenyl group and a p-chlorobenzyl group.

Molecular Formula: C₁₃H₁₀Cl₂O₂S

The key structural features that likely contribute to its biological activity include:

-

The Sulfone Group: The polar sulfonyl group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

-

Aromatic Rings: The two phenyl rings provide a hydrophobic character to the molecule, facilitating its passage through biological membranes.

-

Chlorine Substituents: The chlorine atoms at the para-positions of the phenyl rings can influence the electronic properties of the rings and may be involved in specific binding interactions with target proteins. The presence of chlorine atoms is a common feature in many pesticides.

Postulated Primary Application: Acaricide

Based on the established acaricidal properties of various bridged diphenyl compounds, including those containing sulfone and sulfide linkages, it is highly probable that p-Chlorobenzyl-p-chlorophenyl sulfone functions as an acaricide.[2][3] Acaricides are crucial in agriculture for controlling phytophagous mites that can cause significant damage to crops. The structure-activity relationships of similar compounds suggest that the combination of the sulfone bridge and halogenated phenyl rings is conducive to toxicity against mites.[3]

Hypothesized Mechanisms of Action

In the absence of direct experimental evidence for p-Chlorobenzyl-p-chlorophenyl sulfone, two primary mechanisms of action, known to be targeted by other modern acaricides, are proposed.[4] These are interference with mitochondrial respiration and inhibition of chitin synthesis.

Inhibition of Mitochondrial Electron Transport Chain

Several contemporary acaricides exert their toxic effects by disrupting the mitochondrial electron transport chain (ETC), leading to a depletion of cellular ATP and ultimately causing organismal death.[4] It is plausible that p-Chlorobenzyl-p-chlorophenyl sulfone could act as an inhibitor of one of the ETC complexes, most notably Complex I (NADH:ubiquinone oxidoreductase) or Complex III (ubiquinone:cytochrome c oxidoreductase).

Below is a conceptual signaling pathway illustrating this hypothesized mechanism.

Figure 1: Hypothesized inhibition of Complex I in the mitochondrial electron transport chain by p-Chlorobenzyl-p-chlorophenyl sulfone.

Disruption of Chitin Synthesis

Another potential mode of action is the inhibition of chitin synthesis. Chitin is a vital structural component of the arthropod exoskeleton. Acaricides that disrupt chitin synthesis interfere with the molting process, leading to mortality, particularly in larval and nymphal stages. Some sulfone and sulfoxide-containing compounds have been investigated as chitin synthesis inhibitors.[5]

The proposed logical workflow for this mechanism is depicted below.

Figure 2: Postulated inhibition of chitin synthase by p-Chlorobenzyl-p-chlorophenyl sulfone, leading to failed molting.

Quantitative Data on Related Sulfone Compounds

While no specific quantitative data for p-Chlorobenzyl-p-chlorophenyl sulfone is available, the following table summarizes toxicological data for the structurally similar p,p'-dichlorodiphenyl sulfone to provide a general toxicological context.

| Compound | Test Organism | Endpoint | Value | Reference |

| p,p'-Dichlorodiphenyl sulfone | Rat (oral) | LD₅₀ | > 5,000 mg/kg | --INVALID-LINK-- |

| p,p'-Dichlorodiphenyl sulfone | Mouse (oral) | LD₅₀ | 24 g/kg | --INVALID-LINK-- |

| p,p'-Dichlorodiphenyl sulfone | Rat | Embryotoxicity | Observed | --INVALID-LINK-- |

Proposed Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of p-Chlorobenzyl-p-chlorophenyl sulfone, a series of targeted experiments are necessary. The following outlines hypothetical protocols based on the proposed mechanisms.

Mitochondrial Respiration Assays

-

Objective: To assess the effect of p-Chlorobenzyl-p-chlorophenyl sulfone on mitochondrial respiration.

-

Methodology:

-

Isolate mitochondria from a relevant mite species (e.g., Tetranychus urticae).

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

-

Perform substrate-uncoupler-inhibitor titration (SUIT) protocols.

-

Introduce p-Chlorobenzyl-p-chlorophenyl sulfone at various concentrations to determine its effect on different respiratory states and specific ETC complexes.

-

Use specific substrates and inhibitors for each complex to pinpoint the site of action.

-

Figure 3: Proposed experimental workflow for investigating the impact on mitochondrial respiration.

Chitin Synthase Activity Assay

-

Objective: To determine if p-Chlorobenzyl-p-chlorophenyl sulfone inhibits chitin synthase activity.

-

Methodology:

-

Prepare a microsomal fraction containing chitin synthase from target mites.

-

Perform an in vitro chitin synthase assay using a radiolabeled substrate, UDP-[¹⁴C]-N-acetylglucosamine.

-

Incubate the microsomal fraction with the substrate in the presence of varying concentrations of p-Chlorobenzyl-p-chlorophenyl sulfone.

-

Terminate the reaction and filter the mixture to collect the synthesized [¹⁴C]-chitin.

-

Quantify the radioactivity of the collected chitin using a scintillation counter to determine the level of inhibition.

-

Conclusion

While the precise mechanism of action of p-Chlorobenzyl-p-chlorophenyl sulfone remains to be elucidated through direct experimental investigation, its structural characteristics strongly suggest its potential as an acaricide. The most plausible mechanisms of action are the disruption of mitochondrial respiration or the inhibition of chitin synthesis, both of which are established targets for modern acaricides. The information and proposed experimental frameworks provided in this guide offer a starting point for researchers to further explore the biological activity of this and other related sulfone compounds. Future studies are essential to validate these hypotheses and to fully characterize the toxicological and ecotoxicological profile of p-Chlorobenzyl-p-chlorophenyl sulfone.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on p-Chlorobenzyl-p-chlorophenyl sulfone and its Analogs

Disclaimer: Direct and extensive experimental data for p-Chlorobenzyl-p-chlorophenyl sulfone (CAS No. 7082-29-7) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for this compound and its structurally similar analogs, namely bis(4-chlorophenyl) sulfone and various other aryl sulfones. The data presented for analogous compounds is intended to serve as a predictive reference for researchers.

Introduction to Aryl Sulfones

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group flanked by two aryl groups. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and robust chemical properties. The sulfone moiety can act as a key pharmacophore, contributing to the molecule's ability to interact with biological targets. This guide focuses on the specific characteristics of p-Chlorobenzyl-p-chlorophenyl sulfone and provides a comparative analysis with related, more extensively studied sulfone derivatives.

Physicochemical Properties

Table 1: Physicochemical Properties of Bis(4-chlorophenyl) sulfone (CAS No. 80-07-9)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Cl₂O₂S | [1] |

| Molecular Weight | 287.16 g/mol | [1] |

| Melting Point | 143-146 °C | [2] |

| Boiling Point | 250 °C at 10 mmHg | [2] |

| Appearance | Off-white crystals or powder | [3] |

| Solubility | Insoluble in water. | [1] |

Synthesis and Experimental Protocols

While a detailed, peer-reviewed synthesis protocol for p-Chlorobenzyl-p-chlorophenyl sulfone is not available, a plausible synthetic route can be inferred from general organic chemistry principles and synthesis of analogous compounds. The most probable method involves the oxidation of the corresponding sulfide, p-chlorobenzyl-p-chlorophenyl sulfide.

Proposed Synthesis of p-Chlorobenzyl-p-chlorophenyl sulfone

The synthesis can be conceptualized as a two-step process starting from p-chlorothiophenol and p-chlorobenzyl chloride to form the sulfide, followed by oxidation to the sulfone.

Step 1: Synthesis of p-Chlorobenzyl-p-chlorophenyl sulfide

This reaction would likely proceed via a nucleophilic substitution where the thiolate anion of p-chlorothiophenol attacks p-chlorobenzyl chloride.

-

Reactants: p-Chlorothiophenol, p-Chlorobenzyl chloride, a suitable base (e.g., Sodium Hydroxide or Potassium Carbonate), and a solvent (e.g., Ethanol or Acetonitrile).

-

General Procedure:

-

Dissolve p-chlorothiophenol in the chosen solvent.

-

Add the base to deprotonate the thiol, forming the thiolate.

-

Add p-chlorobenzyl chloride to the reaction mixture.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, and isolate the crude product by precipitation or extraction.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Oxidation of p-Chlorobenzyl-p-chlorophenyl sulfide to the Sulfone

The sulfide can be oxidized to the corresponding sulfone using a strong oxidizing agent.

-

Reactants: p-Chlorobenzyl-p-chlorophenyl sulfide, an oxidizing agent (e.g., hydrogen peroxide, m-CPBA, or potassium permanganate), and a solvent (e.g., acetic acid or dichloromethane).

-

General Procedure:

-

Dissolve the sulfide in the chosen solvent.

-

Add the oxidizing agent portion-wise, controlling the reaction temperature (the reaction is often exothermic).

-

Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

-

Quench any excess oxidizing agent.

-

Isolate the crude sulfone by precipitation or extraction.

-

Purify the final product by recrystallization.

-

Below is a DOT script visualizing the proposed experimental workflow.

Caption: Proposed Synthesis Workflow

Biological Activity and Potential Applications

Direct studies on the biological activity of p-Chlorobenzyl-p-chlorophenyl sulfone are not available. However, the broader class of aryl sulfones exhibits a wide range of pharmacological effects. Derivatives of 4-chlorophenyl sulfone have been investigated for various activities. For instance, certain 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives have demonstrated antibacterial and enzyme inhibitory activities.[2] Specifically, these compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis and were also identified as potent urease inhibitors.[2]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Some sulfone-containing compounds have been shown to inhibit this pathway. For example, BAY 11-7082, which contains a sulfone-like moiety, is a known inhibitor of IκBα phosphorylation, a critical step in NF-κB activation.[4] While not a direct analog, this highlights a potential mechanism of action for novel sulfone compounds.

The following diagram illustrates a simplified NF-κB signaling pathway, a potential target for aryl sulfones.

Caption: Simplified NF-κB Signaling Pathway

Toxicology and Safety

There is no specific toxicological data for p-Chlorobenzyl-p-chlorophenyl sulfone. However, studies on related compounds provide some indication of their potential toxicity. For p-chlorophenyl methyl sulfone, toxicological evaluations in mammals have been conducted. These studies included assessments of acute oral and dermal toxicity, skin and eye irritation, and mutagenicity. The related compound, bis(4-chlorophenyl) sulfone, is known to be toxic to aquatic life with long-lasting effects. It is also a known eye irritant. Given the structural similarities, it is prudent to handle p-Chlorobenzyl-p-chlorophenyl sulfone with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Table 2: Toxicological Profile of Related Sulfones

| Compound | Test | Result | Reference(s) |

| p-Chlorophenyl methyl sulfone | Skin Irritation (rabbit) | Mild irritation | |

| p-Chlorophenyl methyl sulfone | Eye Irritation (rabbit) | No irritation | |

| p-Chlorophenyl methyl sulfone | Ames Mutagenicity Assay | Not mutagenic | |

| Bis(4-chlorophenyl) sulfone | Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | |

| Bis(4-chlorophenyl) sulfone | Eye Irritation | Causes serious eye irritation |

Conclusion

p-Chlorobenzyl-p-chlorophenyl sulfone is a sparsely documented compound within the broader, well-established class of aryl sulfones. While direct experimental data is lacking, this guide provides a framework for its synthesis and potential properties based on the known characteristics of its structural analogs. The diverse biological activities and toxicological profiles of related sulfones suggest that p-Chlorobenzyl-p-chlorophenyl sulfone could be a compound of interest for further investigation in drug discovery and development. Researchers are encouraged to use the information presented here as a starting point for their own empirical studies, which are necessary to fully characterize this molecule.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of 4,4'-Dichlorodiphenyl Sulfone

This technical guide provides a comprehensive overview of the environmental fate, persistence, and physicochemical properties of 4,4'-Dichlorodiphenyl sulfone (BCPS). The information is intended for researchers, scientists, and drug development professionals to understand the environmental behavior of this compound.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes the key properties of 4,4'-Dichlorodiphenyl sulfone.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₂O₂S | [1] |

| Molecular Weight | 287.16 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 148 °C | [1] |

| Boiling Point | 397 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | 8.1 x 10⁻⁷ mm Hg at 25 °C (estimated) | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 (estimated) | [2] |

Environmental Fate and Persistence

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Hydrolysis: 4,4'-Dichlorodiphenyl sulfone is not expected to undergo hydrolysis in the environment due to the absence of hydrolyzable functional groups.[2]

Photolysis: Direct photolysis is not expected to be a significant degradation pathway for 4,4'-Dichlorodiphenyl sulfone as it does not absorb light at wavelengths greater than 290 nm.[2] In the atmosphere, the vapor-phase of the compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[2]

| Environmental Compartment | Half-Life | Conditions | Reference |

| Atmosphere (Vapor Phase) | ~27 days (estimated) | Reaction with hydroxyl radicals | [2] |

| Water | Not expected to be significant | No absorption >290 nm | [2] |

Available data suggests that 4,4'-Dichlorodiphenyl sulfone is resistant to biodegradation.

| Environmental Compartment | Half-Life (DT₅₀) | Conditions | Reference |

| Water/Sediment System | 394.3 - 1287.2 days | OECD TG 308 | [3] |

| Water/Sediment System | 842 - 2748 days | Temperature-corrected to 12°C | [3] |

Mobility and Distribution

The mobility of a chemical in the environment determines its distribution across different compartments such as soil, water, and air.

| Parameter | Value | Interpretation | Reference |

| Soil Adsorption Coefficient (Koc) | 7,600 (estimated) | Immobile in soil | [2] |

| Henry's Law Constant | 1.4 x 10⁻⁷ atm-m³/mol at 25 °C (estimated) | Non-volatile from water and moist soil surfaces | [2] |

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk assessment.

| Parameter | Value | Interpretation | Reference |

| Bioconcentration Factor (BCF) | 200 (estimated) | High potential for bioconcentration in aquatic organisms | [2] |

Experimental Protocols

Detailed methodologies for key environmental fate studies are outlined below, based on internationally recognized OECD guidelines.

Hydrolysis: OECD Guideline 111

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values (4, 7, and 9).[4][5][6][7][8]

-

Principle: Sterile aqueous buffer solutions of the test substance are incubated in the dark at a constant temperature. The concentration of the test substance and any hydrolysis products are measured over time.[6]

-

Tier 1 (Preliminary Test): A preliminary test is conducted for 5 days at 50°C. If less than 10% degradation is observed, the substance is considered hydrolytically stable.[7]

-

Tier 2 (Degradation of Unstable Substances): If significant hydrolysis occurs in Tier 1, further testing is conducted at various temperatures to determine the hydrolysis rate constants and half-lives.

-

Tier 3 (Identification of Hydrolysis Products): Major hydrolysis products are identified.[6]

-

Data Analysis: The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated assuming pseudo-first-order kinetics.

Soil Adsorption/Desorption: OECD Guideline 106

This guideline details the batch equilibrium method to determine the adsorption and desorption potential of a chemical in soil.[9][10][11][12][13]

-

Principle: A solution of the test substance in 0.01 M CaCl₂ is equilibrated with a known amount of soil. The concentration of the substance in the solution is measured after a defined period to determine the amount adsorbed to the soil.[12]

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation or adsorption to the test vessels.[10]

-

Adsorption Phase: Five different soil types are typically used. The test substance is added to soil suspensions and shaken in the dark at a constant temperature until equilibrium is reached. The phases are then separated by centrifugation, and the concentration of the test substance in the aqueous phase is determined.[10]

-

Desorption Phase: After the adsorption phase, the aqueous phase is replaced with a fresh solution (without the test substance), and the system is allowed to re-equilibrate to determine the extent of desorption.

-

Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. Freundlich or Langmuir isotherms can be used to describe the adsorption behavior.[10]

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline is used to evaluate the rate and pathway of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.

-

Principle: The test substance (often ¹⁴C-labeled) is applied to fresh soil samples. The samples are incubated in the dark at a controlled temperature and moisture content.[14]

-

Aerobic Conditions: The test vessels are continuously aerated with CO₂-free, humidified air. Evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified by liquid scintillation counting.

-

Anaerobic Conditions: After an initial aerobic phase to reduce the redox potential, the test vessels are flushed with an inert gas (e.g., nitrogen) to maintain anaerobic conditions.

-

Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC and LC-MS. Non-extractable (bound) residues are determined by combusting the extracted soil.

-

Data Analysis: The disappearance time of the parent compound (DT₅₀ and DT₉₀) is calculated using appropriate kinetic models. A mass balance is performed to account for the distribution of radioactivity.[14]

Visualizations

Conceptual Environmental Fate Pathway

The following diagram illustrates the key environmental compartments and transformation processes for a persistent organic pollutant like 4,4'-Dichlorodiphenyl sulfone.

Caption: Conceptual model of the environmental distribution and fate of 4,4'-Dichlorodiphenyl sulfone.

Generalized Degradation Pathway of Chlorinated Aromatic Compounds

While a specific degradation pathway for 4,4'-Dichlorodiphenyl sulfone is not well-documented, the following diagram illustrates a generalized pathway for the microbial degradation of chlorinated aromatic compounds, which often involves reductive dechlorination and ring cleavage.

Caption: Generalized microbial degradation pathway for chlorinated aromatic compounds.

Experimental Workflow for a Soil Biodegradation Study (OECD 307)

This diagram outlines the typical workflow for conducting a soil biodegradation study according to OECD Guideline 307.

Caption: Workflow for an OECD 307 soil biodegradation study.

References

- 1. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]

- 2. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resource.chemlinked.com.cn [resource.chemlinked.com.cn]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 7. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 9. oecd.org [oecd.org]

- 10. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 12. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. biotecnologiebt.it [biotecnologiebt.it]

An In-depth Technical Guide to the Discovery and History of p-Chlorobenzyl-p-chlorophenyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of p-Chlorobenzyl-p-chlorophenyl sulfone, a compound of interest due to its relationship with the historical acaricide, Chlorbenside. While not a widely studied molecule in its own right, its identity as the primary oxidation product and metabolite of Chlorbenside links it to a significant chapter in pesticide development. This document details the discovery and history of its precursor, Chlorbenside, outlines detailed experimental protocols for its synthesis from Chlorbenside, presents key quantitative data, and illustrates the relevant chemical and metabolic pathways.

Historical Context: The Rise and Discontinuation of Chlorbenside

The story of p-Chlorobenzyl-p-chlorophenyl sulfone is intrinsically linked to its sulfide precursor, Chlorbenside (p-chlorobenzyl p-chlorophenyl sulfide). First described in the early 1950s, Chlorbenside emerged as a promising acaricide, a pesticide specifically targeting mites and ticks.[1] It was particularly effective against the egg and larval stages of red spider mites, making it a valuable tool in protecting fruit orchards, ornamental plants, and nursery stock.[2]

Marketed under various trade names including "Mitox," "Chlorparacide," and "Chlorsulphacide," Chlorbenside was recognized for its good ovicidal and larvicidal properties and its compatibility with other agricultural chemicals.[1][2] However, as with many organochlorine pesticides, concerns over its environmental persistence and potential for bioaccumulation eventually led to its discontinuation for use in many regions, including the United States.[2] Toxicological studies in animals indicated the potential for liver and kidney effects at high doses.[2]

The metabolism of Chlorbenside in vivo leads to the formation of its sulfoxide and sulfone derivatives.[2] Therefore, an understanding of p-Chlorobenzyl-p-chlorophenyl sulfone is crucial for evaluating the full toxicological and environmental profile of its parent compound.

Physicochemical Properties

A summary of the known quantitative data for Chlorbenside and the predicted properties for p-Chlorobenzyl-p-chlorophenyl sulfone are presented below for comparative analysis.

Table 1: Physicochemical Data of Chlorbenside and p-Chlorobenzyl-p-chlorophenyl sulfone

| Property | Chlorbenside (Sulfide) | p-Chlorobenzyl-p-chlorophenyl sulfone |

| CAS Number | 103-17-3[2] | 7082-99-7 |

| Molecular Formula | C₁₃H₁₀Cl₂S[2] | C₁₃H₁₀Cl₂O₂S |

| Molecular Weight | 269.19 g/mol [2] | 301.19 g/mol |

| Melting Point | 75-76 °C[2] | Not available |

| Boiling Point | 83-84 °C at 0.0024 mmHg[2] | Not available |

| Density | 1.4210 g/cm³ at 25 °C[2] | Not available |

| Appearance | White crystalline solid[2] | Predicted to be a white solid |

Experimental Protocols

Synthesis of Chlorbenside (p-Chlorobenzyl p-chlorophenyl sulfide)

The synthesis of Chlorbenside is a nucleophilic substitution reaction.

Reaction:

p-Chlorophenyl mercaptan + p-Chlorobenzyl chloride → p-Chlorobenzyl p-chlorophenyl sulfide + HCl

Experimental Procedure:

-

Preparation of the Sodium Salt of p-Chlorophenyl mercaptan:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar quantity of p-chlorophenyl mercaptan in a suitable solvent such as ethanol.

-

Slowly add an equimolar amount of sodium hydroxide solution to the flask while stirring. The reaction is exothermic.

-

Continue stirring until the p-chlorophenyl mercaptan is completely converted to its sodium salt.

-

-

Reaction with p-Chlorobenzyl chloride:

-

To the solution of the sodium salt of p-chlorophenyl mercaptan, add an equimolar amount of p-chlorobenzyl chloride dropwise.

-

Heat the reaction mixture to reflux and maintain for a period of 2-3 hours to ensure the completion of the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of cold water to precipitate the crude Chlorbenside.

-

Filter the precipitate, wash it thoroughly with water to remove any inorganic salts, and then dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure Chlorbenside.

-

Synthesis of p-Chlorobenzyl-p-chlorophenyl sulfone

The synthesis of the target sulfone is achieved through the oxidation of Chlorbenside. A common and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).

Reaction:

p-Chlorobenzyl p-chlorophenyl sulfide + 2 m-CPBA → p-Chlorobenzyl p-chlorophenyl sulfone + 2 m-Chlorobenzoic acid

Experimental Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve a known amount of Chlorbenside in a suitable chlorinated solvent like dichloromethane (DCM) or chloroform.

-

Cool the solution in an ice bath to 0 °C.

-

-

Oxidation:

-

Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent to the cooled Chlorbenside solution. The addition should be done portion-wise or dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting sulfide and the intermediate sulfoxide.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude p-Chlorobenzyl-p-chlorophenyl sulfone.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Diagrams and Visualizations

Synthesis Pathway

References

The Multifaceted Biological Activities of Chlorophenyl Sulfones: A Technical Guide

Introduction

Chlorophenyl sulfones, a class of organosulfur compounds characterized by a sulfonyl group attached to both a chlorophenyl ring and another aryl or alkyl group, have emerged as a versatile scaffold in medicinal chemistry. The presence of the electron-withdrawing sulfonyl group and the halogenated phenyl ring imparts unique physicochemical properties to these molecules, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the potential therapeutic applications of chlorophenyl sulfones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Chlorophenyl sulfones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.

Inhibition of WNT/β-catenin Pathway

Certain chlorophenyl sulfone derivatives have been identified as inhibitors of the WNT/β-catenin signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer. For instance, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, also known as RS4690, has been shown to be a selective inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT pathway.[1] Inhibition of DVL1 disrupts its interaction with the Frizzled receptor, leading to the downregulation of the pathway and subsequent inhibition of cancer cell growth.[1]

Topoisomerase II Inhibition

Another avenue of anticancer activity for this class of compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division. A series of 2-phenol-4-chlorophenyl-6-aryl pyridines, which incorporate a chlorophenyl sulfone moiety, have been synthesized and evaluated for their topoisomerase inhibitory activity.[2] Many of these compounds displayed more potent inhibition of topoisomerase II than the standard drug etoposide.[2]

Antiproliferative Activity

Several studies have reported the antiproliferative effects of various chlorophenyl sulfone derivatives against a range of cancer cell lines. For example, 4-[(4-chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole has shown promising selective in vitro antiproliferative activity towards HepG2 human liver cancer cell lines.[3]

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((S)-1) | HCT116 (colorectal) | EC50 (DVL1 inhibition) | 0.49 ± 0.11 µM | [1] |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((S)-1) | HCT116 (colorectal) | EC50 (cell growth inhibition) | 7.1 ± 0.6 µM | [1] |

| Racemic RS4690 | HCT116 (colorectal) | EC50 (DVL1 inhibition) | 0.74 ± 0.08 µM | [1] |

| Racemic RS4690 | HCT116 (colorectal) | EC50 (cell growth inhibition) | 15.2 ± 1.1 µM | [1] |

| (R)-enantiomer of RS4690 | HCT116 (colorectal) | EC50 (cell growth inhibition) | 28.3 ± 1.2 µM | [1] |

| 4-[(4-chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole (2c) | HepG2 (liver) | IC50 | 1.5 µM | [3] |

| 4-[(4-chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole (2c) | CHO (ovary) | IC50 | >100 µM | [3] |

Antimicrobial Activity

The chlorophenyl sulfone scaffold has also been explored for its potential in combating microbial infections, with derivatives showing activity against both bacteria and fungi.

Antibacterial Activity

Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial properties.[4] Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative demonstrated activity against Gram-positive bacterial strains.[4] Another study on sulfone derivatives containing a 1,3,4-oxadiazole moiety found that 2-(methylsulfonyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibited antibacterial activity against Xanthomonas oryzae pv. oryzae, the pathogen responsible for rice bacterial leaf blight, with an EC50 value of 23.21 ± 0.98 µg/mL.[5]

Antifungal Activity

The same study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives also reported that a 1,3-oxazole containing a phenyl group at the 5-position showed activity against the yeast Candida albicans.[4]

Quantitative Data on Antimicrobial Activity

| Compound | Microorganism | Activity Metric | Value | Reference |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | Zone of Inhibition | 15 mm | [4] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Staphylococcus aureus ATCC 6538 | Zone of Inhibition | 8 mm | [4] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Bacillus subtilis ATCC 6683 | Zone of Inhibition | 9 mm | [4] |

| 1,3-oxazole with phenyl at 5-position | Candida albicans 393 | Zone of Inhibition | 8 mm | [4] |

| 2-(Methylsulfonyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Xanthomonas oryzae pv. oryzae | EC50 | 23.21 ± 0.98 µg/mL | [5] |

Anti-inflammatory Activity

Chlorophenyl sulfones have shown promise as anti-inflammatory agents, primarily through the modulation of inflammatory mediators.

Inhibition of Nitric Oxide Production

A study on a specific chlorophenyl sulfone derivative, (3E,5E)-1-((4-chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one, demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion.[6]

Modulation of Cytokine Levels

The anti-inflammatory effects of some chlorophenyl sulfone-containing compounds are associated with the regulation of pro-inflammatory and anti-inflammatory cytokines. For instance, 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid was found to suppress systemic TNF-α levels and elevate TGF-β1, indicating a potential immunomodulatory mechanism.[7]

Experimental Protocols

A variety of experimental protocols have been employed to evaluate the biological activities of chlorophenyl sulfones. Below are detailed methodologies for some of the key experiments cited.

Antiproliferative Activity Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Lines: Human cancer cell lines such as HepG2 (liver carcinoma) and CHO (Chinese Hamster Ovary) are commonly used.[3]

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

-

The cells are then treated with various concentrations of the chlorophenyl sulfone compounds for a specified period (e.g., 48 hours). Doxorubicin is often used as a positive control.[3]

-

After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well.

-

The plates are incubated for a further 2-4 hours at 37°C to allow for formazan crystal formation.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Principle: This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

-

Microbial Strains: A range of Gram-positive (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium) and Gram-negative bacteria, as well as fungi (Candida albicans), are used.[4]

-

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar medium in a Petri dish.

-

Wells of a specific diameter (e.g., 6 mm) are created in the agar.

-

A defined volume of the chlorophenyl sulfone solution (at a known concentration) is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The diameter of the zone of complete inhibition of microbial growth around each well is measured in millimeters.

-

Conclusion

Chlorophenyl sulfones represent a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The modular nature of their synthesis allows for the generation of extensive libraries for structure-activity relationship (SAR) studies, which will be crucial in optimizing their potency and selectivity for specific biological targets. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel therapeutics based on the chlorophenyl sulfone scaffold.

References

- 1. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of p-Chlorobenzyl-p-chlorophenyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, specifically the melting and boiling points, of p-Chlorobenzyl-p-chlorophenyl sulfone. It also details the experimental protocols for determining these properties and explores the broader context of the analysis and biological significance of sulfone compounds.

Introduction to p-Chlorobenzyl-p-chlorophenyl sulfone

p-Chlorobenzyl-p-chlorophenyl sulfone, also known by its synonym Chlorbenside-sulfone, is an organic compound with the chemical formula C₁₃H₁₀Cl₂O₂S. Its identity is confirmed by the CAS Registry Number 7082-99-7. This compound belongs to the sulfone class, characterized by a sulfonyl functional group connected to two carbon atoms. The molecular structure consists of a p-chlorobenzyl group and a p-chlorophenyl group attached to the sulfonyl core.

Physical Characteristics

A definitive melting point and boiling point for p-Chlorobenzyl-p-chlorophenyl sulfone could not be located in the available literature. However, for context, the related compound p-chlorobenzyl p-chlorophenyl sulfide ("Chlorbenside") has a reported melting point of 75-76°C and a boiling point of 83-84°C at a reduced pressure of 0.0024 mmHg.[3][4][5] The oxidation of the sulfide to a sulfone generally leads to an increase in melting and boiling points due to the increased polarity and intermolecular forces.

Table 1: Physical Properties of p-Chlorobenzyl-p-chlorophenyl sulfone and its Precursor

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Chlorobenzyl-p-chlorophenyl sulfone | 7082-99-7 | C₁₃H₁₀Cl₂O₂S | 301.19 | Not available | Not available |

| p-Chlorobenzyl p-chlorophenyl sulfide | 103-17-3 | C₁₃H₁₀Cl₂S | 269.19 | 75-76[2][3] | 83-84 @ 0.0024 mmHg[3] |

Experimental Protocols for Physical Characterization

The determination of melting and boiling points are fundamental experimental procedures in chemical analysis for compound identification and purity assessment.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a standard method for melting point determination using a capillary tube.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry crystalline sample of p-Chlorobenzyl-p-chlorophenyl sulfone is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a crystalline solid.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This protocol describes the micro-boiling point determination method.

Methodology:

-

Sample Preparation: A small quantity of the liquid p-Chlorobenzyl-p-chlorophenyl sulfone is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

Heating: The test tube assembly is heated in a suitable heating bath (e.g., oil bath or a heating block). A thermometer is placed in the bath to monitor the temperature.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Diagram 2: Logical Flow for Boiling Point Measurement

Caption: Logical flow for the determination of boiling point using the capillary method.

Analytical and Biological Context

While specific signaling pathways for p-Chlorobenzyl-p-chlorophenyl sulfone are not detailed in the available literature, the broader class of sulfone-containing compounds is of significant interest to researchers in drug development due to their diverse biological activities.

Analytical methods for the determination of sulfone compounds, such as Chlorbenside-sulfone, in various matrices typically involve chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for the separation, identification, and quantification of these compounds.[6] Sample preparation for such analyses may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[7]

From a biological perspective, sulfone derivatives have been investigated for a range of therapeutic applications. Studies have shown that some sulfone compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Diagram 3: General Analytical Workflow for Sulfone Compounds

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Chlorbenside [drugfuture.com]

- 3. Chlorbenside | C13H10Cl2S | CID 7639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 103-17-3 CAS MSDS (CHLORBENSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for p-Chlorobenzyl-p-chlorophenyl sulfone (Chlorfenson) as an Acaricide

For Research Use Only. Not for human or veterinary use.

Introduction

p-Chlorobenzyl-p-chlorophenyl sulfone, also known as Chlorfenson or Ovex, is an organochlorine compound previously used as an acaricide.[1][2] It belongs to the bridged diphenyl acaricide group and was primarily utilized for the control of spider mites on various agricultural crops, including fruits, citrus, cotton, hops, vegetables, and ornamentals.[3] Notably, Chlorfenson exhibits significant ovicidal activity, meaning it is effective against the egg stage of mites, providing long residual control.[3][4] Although now considered obsolete in many regions, its historical application and mechanism of action remain of interest for research in acarology and toxicology.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of Chlorfenson is provided in the table below. This information is crucial for the preparation of formulations and for understanding its environmental fate.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈Cl₂O₃S | |

| Molecular Weight | 303.16 g/mol | |

| CAS Number | 80-33-1 | |

| Appearance | Crystals (from benzene) | |

| Melting Point | 86.5-86.8°C | |

| Water Solubility | Practically insoluble | |

| Solubility in Organic Solvents ( g/100 ml at 25°C) | ||

| Acetone | 130.0 | |

| Carbon Tetrachloride | 41.0 | |

| Cyclohexanone | 110.0 | |

| Ethylene Dichloride | 110.0 | |

| 95% Ethanol | 1.4 | |

| Petroleum Oils | 2.0-2.7 | |

| Xylene | 78.0 |

Mechanism of Action

The primary mode of action of Chlorfenson is the inhibition of oxidative phosphorylation .[3] This metabolic process is fundamental for the production of ATP, the main energy currency of the cell. By disrupting this pathway, Chlorfenson deprives the target mites of the necessary energy for survival, leading to mortality. It acts via both contact and stomach action.[3]

Signaling Pathway

The following diagram illustrates the general pathway of oxidative phosphorylation and the proposed point of inhibition by Chlorfenson.

Caption: Proposed mechanism of Chlorfenson action on the electron transport chain.

Experimental Protocols

Protocol 1: Preparation of Chlorfenson Formulations

Objective: To prepare a stock solution and serial dilutions of Chlorfenson for in vitro and in vivo assays.

Materials:

-

p-Chlorobenzyl-p-chlorophenyl sulfone (analytical grade)

-

Acetone (or another suitable organic solvent, see solubility table)

-

Triton X-100 or similar surfactant

-

Distilled water

-

Glass vials or bottles

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a desired amount of Chlorfenson powder using an analytical balance.

-

Dissolve the powder in a minimal amount of acetone in a glass vial. Ensure complete dissolution.

-

Add a surfactant (e.g., Triton X-100) to the solution at a final concentration of 0.01-0.05% (v/v) to aid in emulsification.

-

Slowly add distilled water to the desired final volume while stirring vigorously to form a stable emulsion. The final concentration of the stock solution will depend on the experimental requirements.

-

-

Serial Dilutions:

-

Prepare a series of dilutions from the stock solution using distilled water containing the same concentration of surfactant.

-

For example, to make a 10-fold dilution, mix one part of the stock solution with nine parts of the surfactant-water solution.

-

Prepare a range of concentrations to determine dose-response relationships (e.g., LC₅₀).

-

Note: Always prepare fresh solutions on the day of the experiment. Chlorfenson is practically insoluble in water, so a stable emulsion is critical for consistent results.

Protocol 2: Ovicidal Bioassay (Leaf Disc Method)

Objective: To evaluate the ovicidal activity of Chlorfenson against a target mite species (e.g., Tetranychus urticae).

Materials:

-

Chlorfenson dilutions (prepared as in Protocol 1)

-

Control solution (surfactant in water)

-

Host plant leaves (e.g., bean, strawberry)

-

Petri dishes or multi-well plates

-

Filter paper or cotton

-

Fine-tipped paintbrush

-

Stereomicroscope

-

Adult female mites

Procedure:

-

Leaf Disc Preparation:

-

Excise discs of a uniform size from healthy, untreated host plant leaves.

-

Place each leaf disc, abaxial side up, on a moistened piece of filter paper or cotton in a Petri dish.

-

-

Treatment Application:

-

Immerse the leaf discs in the different Chlorfenson dilutions for a standardized time (e.g., 10-30 seconds).

-

Immerse control discs in the surfactant-water solution.

-

Allow the discs to air dry completely.

-

-

Mite Infestation:

-

Using a fine-tipped paintbrush and a stereomicroscope, transfer a known number of adult female mites (e.g., 5-10) onto each treated and control leaf disc.

-

Allow the females to lay eggs for a defined period (e.g., 24 hours).

-

-

Egg Incubation and Assessment:

-

After the oviposition period, carefully remove the adult female mites.

-

Count the number of eggs laid on each disc.

-

Incubate the Petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

-

After a period corresponding to the normal egg incubation time for the mite species, count the number of hatched and unhatched eggs under a stereomicroscope.

-

-

Data Analysis:

-

Calculate the percentage of egg mortality for each concentration using the formula:

-

% Mortality = (Number of unhatched eggs / Total number of eggs) x 100

-

-

Correct for control mortality using Abbott's formula if necessary.

-

Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

-

Experimental Workflow Diagram

Caption: Workflow for an ovicidal bioassay of Chlorfenson.

Toxicity Data

Limited quantitative toxicity data for Chlorfenson is available in the public domain, particularly for target mite species. The following table summarizes available data.

| Organism | Test Type | Value | Reference |

| Rat | Acute Oral LD₅₀ | ~2000 mg/kg | [5] |

| Human | Probable Oral Lethal Dose | 0.5-5 g/kg | [1] |

Note: This data indicates low to moderate acute mammalian toxicity. However, Chlorfenson is reported to be a skin irritant.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling Chlorfenson.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood when preparing solutions from the solid compound.

-

Skin Contact: Avoid contact with skin. In case of contact, wash the affected area thoroughly with soap and water. Chlorfenson has been associated with dermatitis in agricultural workers.[5]

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer

Chlorfenson is an obsolete acaricide, and its use is discontinued in many countries. The information provided here is for research and informational purposes only. Researchers should exercise caution and adhere to all applicable safety and regulatory guidelines. The protocols provided are general and may require optimization for specific research needs.

References

Application Notes for p-Chlorobenzyl-p-chlorophenyl sulfone as a Potential Acaricide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chlorobenzyl-p-chlorophenyl sulfone is a chemical compound that has been investigated for its acaricidal properties, meaning its ability to kill ticks and mites. It is the sulfone derivative of the sulfide-containing compound, Chlorbenside. The oxidation of Chlorbenside, a known acaricide, yields first the corresponding sulfoxide and then, under more strenuous conditions, the p-Chlorobenzyl-p-chlorophenyl sulfone.[1] While detailed modern studies on its specific mode of action are limited in the available literature, its chemical nature as a sulfone and its relation to other chlorinated aromatic pesticides suggest potential for further investigation in the development of new pest control agents.

These application notes provide a representative experimental protocol for evaluating the efficacy of p-Chlorobenzyl-p-chlorophenyl sulfone as an acaricide, based on established methodologies in the field.

Physicochemical Properties

A summary of the key physicochemical properties of p-Chlorobenzyl-p-chlorophenyl sulfone and its precursor is presented in Table 1.

| Compound | Molecular Formula | Melting Point (°C) | Chemical Structure |

| p-Chlorobenzyl-p-chlorophenyl sulfone | C₁₃H₁₀Cl₂O₂S | 148 | (Structure not available in search results) |

| Chlorbenside (precursor) | C₁₃H₁₀Cl₂S | 72 | (Structure not available in search results) |

| p-Chlorobenzyl-p-chlorophenyl sulfoxide (intermediate) | C₁₃H₁₀Cl₂OS | 124 | (Structure not available in search results) |

| Table 1: Physicochemical properties of p-Chlorobenzyl-p-chlorophenyl sulfone and related compounds. [1] |

Biological Activity

Historical studies have identified p-Chlorobenzyl-p-chlorophenyl sulfone as having acaricidal activity. The biological activity is understood to be a property of the entire molecule.[1] A qualitative summary of its activity is presented in Table 2.

| Compound | Activity against P. aeruginosa | Acaricidal Activity |

| p-Chlorobenzyl-p-chlorophenyl sulfone | Moderate | High |

| p-Chlorobenzyl-p-chlorophenyl sulfoxide | Moderate | (Data not available) |

| Table 2: Qualitative summary of the biological activity of p-Chlorobenzyl-p-chlorophenyl sulfone and its sulfoxide intermediate. [2] |

Experimental Protocol: Acaricidal Efficacy Bioassay

The following is a representative protocol for evaluating the acaricidal efficacy of p-Chlorobenzyl-p-chlorophenyl sulfone against a common mite species, such as Tetranychus urticae (two-spotted spider mite).

Objective: To determine the concentration-dependent mortality of adult female Tetranychus urticae upon exposure to p-Chlorobenzyl-p-chlorophenyl sulfone.

Materials:

-

p-Chlorobenzyl-p-chlorophenyl sulfone

-

Acetone (analytical grade)

-

Triton X-100 or similar surfactant

-

Distilled water

-

Adult female Tetranychus urticae mites

-

Bean or leaf discs (as host plant material)

-

Petri dishes

-

Micropipettes

-

Spray tower or Potter spray tower

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of p-Chlorobenzyl-p-chlorophenyl sulfone in acetone.

-

Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm).

-

In the final aqueous solution, include a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface.

-

Prepare a control solution containing acetone and surfactant at the same concentration as the test solutions, but without the active compound.

-

-

Bioassay:

-

Place leaf discs on a moist cotton bed in Petri dishes.

-

Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

-

Apply the test solutions and the control solution to the mites on the leaf discs using a spray tower to ensure uniform coverage.

-

Allow the treated leaf discs to air dry in a fume hood.

-

Seal the Petri dishes with ventilated lids to maintain humidity.

-

-

Incubation and Observation:

-

Incubate the Petri dishes at a controlled temperature and humidity (e.g., 25°C, 60-70% RH) with a defined photoperiod.

-

Assess mite mortality at 24, 48, and 72 hours post-treatment using a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration and the control.

-

Correct for control mortality using Abbott's formula if necessary.

-

Perform probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population) and LC₉₀ values.

-

Visualizations